molecular formula C23H24N2O3 B4027422 4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide

4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide

Cat. No.: B4027422
M. Wt: 376.4 g/mol
InChI Key: HMQHUXKCAGDWOY-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 4-methyl group and a phenyl ring attached to a 5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

4-methyl-N-[3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-14-6-9-16(10-7-14)21(26)24-17-4-3-5-18(13-17)25-22(27)19-11-8-15(2)12-20(19)23(25)28/h3-7,9-10,13,15,19-20H,8,11-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQHUXKCAGDWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine. This step often requires the use of a dehydrating agent and elevated temperatures to facilitate the cyclization process.

    Introduction of the Dioxo Group: The dioxo group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction, where the isoindoline core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the substituted phenyl isoindoline with 4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and greener reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halogens, alkyl halides, and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific proteins or enzymes makes it valuable in biochemical research.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It can be used in drug discovery and development to identify new treatments for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide
  • 4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]propionamide
  • 4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]butyramide

Uniqueness

4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both the benzamide and isoindoline moieties. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide

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